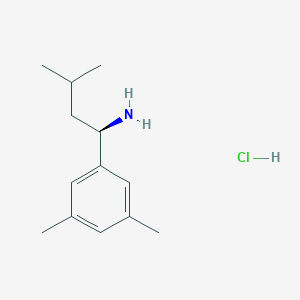
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group with two methyl substituents at the 3 and 5 positions, and an amine group attached to a butan-1-amine backbone with a methyl group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Bromination: : The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Grignard Reaction: : The brominated compound is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding tertiary alcohol.
Reduction: : The tertiary alcohol is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Acidification: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: : It can be used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: : The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: : It can be used in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a chiral ligand in catalysis, it may influence the stereochemistry of the reaction by coordinating to the metal center and inducing asymmetry. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as (R)-1-(3,5-dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-dimethylphenyl)propan-1-amine hydrochloride These compounds differ in the length of their alkyl chains, which can affect their reactivity and applications
List of Similar Compounds
(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
(R)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
(R)-1-(3,5-Dimethylphenyl)butan-1-amine hydrochloride
Eigenschaften
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBWXOLMYFURS-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methylene]-5-oxo-3-pyrazolidinylidene]-, methyl ester](/img/structure/B8075719.png)
![methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride](/img/structure/B8075727.png)
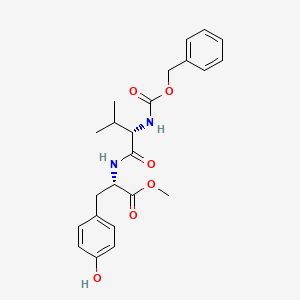
![2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione](/img/structure/B8075755.png)
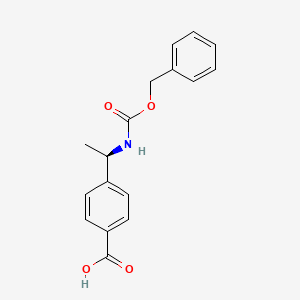
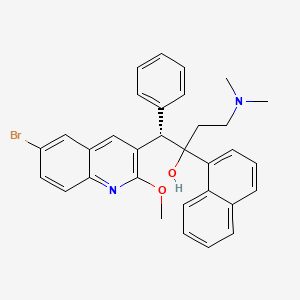
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)
![2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B8075769.png)
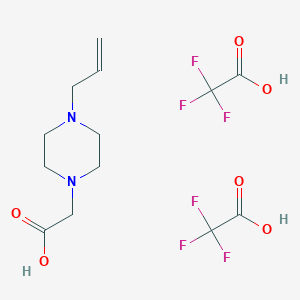
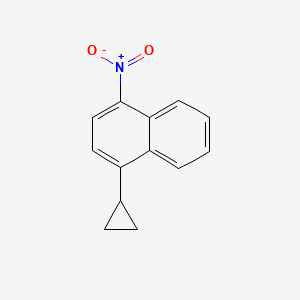
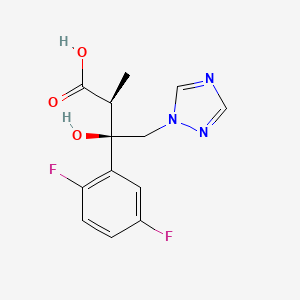
![Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate](/img/structure/B8075804.png)
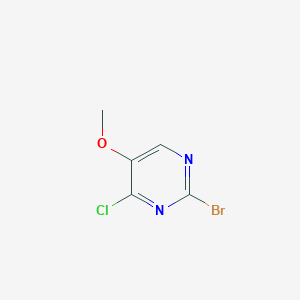
![ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8075818.png)
